molecular formula C12H9NO2S B1465036 8-methoxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338535-49-1

8-methoxythieno[2,3-c]quinolin-4(5H)-one

Cat. No.: B1465036
CAS No.: 1338535-49-1
M. Wt: 231.27 g/mol
InChI Key: GRFNKXDTGNQDOH-UHFFFAOYSA-N
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Description

“8-methoxythieno[2,3-c]quinolin-4(5H)-one” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Quinolines, for example, are vital structures in medicinal chemistry due to their wide spectrum of biological activity .


Synthesis Analysis

The synthesis of similar compounds, such as 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, has been reported. The key strategy relies on the construction of the pyrrole ring through the palladium-catalyzed sequential cross-coupling reaction and cyclization process .

Scientific Research Applications

Synthesis and Photobiological Properties

One of the primary areas of research involves the synthesis of thienoquinolinone derivatives, exploring their structure-activity relationships and potential as photochemotherapeutic agents. Studies have highlighted the synthesis of furo[3,2-c]quinolin-4(5H)-ones via photoaddition reactions, showing the versatility of methoxy-substituted quinolinones in generating biologically active compounds with potential photobiological applications (Suginome et al., 1991). Similarly, research on 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones has revealed their promising photochemotherapeutic properties, underscoring their potential for further investigation into cancer treatment (Chilin et al., 2003).

Biological Activities and Applications

The indeno[1,2-c]quinoline derivatives have been evaluated for their antiosteoclastogenic activities, with specific compounds inhibiting RANKL-induced osteoclast formation, suggesting potential applications in treating bone disorders (Tseng et al., 2011). Another study focused on the design and synthesis of aldose reductase inhibitors based on quinoxalinones, indicating their effectiveness in managing diabetic complications and showcasing the multifunctional potential of these compounds in both ALR2 inhibition and as antioxidants (Qin et al., 2015).

Anticancer Potential

Several studies have synthesized and evaluated the antiproliferative effects of 9-methoxy-11H-indeno[1,2-c]quinolin-11-one derivatives, identifying potent anticancer agents that inhibit cell growth and demonstrate significant cytotoxicity. These compounds have been shown to induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents (Tseng et al., 2012). Further investigations into indeno[1,2-c]quinoline derivatives have also demonstrated their effectiveness in inhibiting topoisomerase activities, offering insights into their mechanism of action and reinforcing their application in cancer therapy (Tseng et al., 2010).

Properties

IUPAC Name

8-methoxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c1-15-7-2-3-10-9(6-7)8-4-5-16-11(8)12(14)13-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNKXDTGNQDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C3=C2C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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